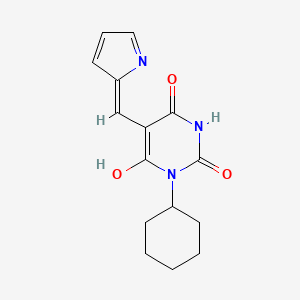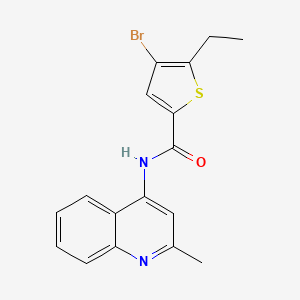![molecular formula C16H12Cl2N2OS B6137248 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a crucial role in the processing of the amyloid precursor protein (APP) and the production of amyloid beta (Aβ) peptides.
作用機序
The mechanism of action of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide involves the inhibition of γ-secretase, which is responsible for the processing of APP and the production of Aβ peptides. γ-secretase is a transmembrane protein complex that cleaves APP into various fragments, including Aβ peptides. By inhibiting γ-secretase, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can reduce the production of Aβ peptides and prevent the formation of plaques in the brain.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on γ-secretase, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to modulate the expression of various genes and proteins. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to increase the expression of genes involved in neuronal differentiation and synaptic plasticity, while decreasing the expression of genes involved in inflammation and oxidative stress.
実験室実験の利点と制限
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for γ-secretase and does not affect other enzymes or receptors. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to be effective in vivo, making it a useful tool for studying the role of γ-secretase in various physiological and pathological processes.
However, there are also limitations to the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in scientific research. One area of research is the development of more potent and selective inhibitors of γ-secretase. Another area of research is the investigation of the role of γ-secretase in other physiological and pathological processes, such as cancer and stem cell differentiation. Finally, the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in combination with other drugs or therapies may provide new avenues for the treatment of AD and other diseases.
合成法
The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide, followed by the reaction of the resulting product with 3-phenylacryloyl chloride. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The purity of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been widely used in scientific research, particularly in the field of Alzheimer's disease (AD) research. AD is a neurodegenerative disorder characterized by the accumulation of Aβ peptides in the brain, which leads to the formation of plaques and the death of neurons. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the activity of γ-secretase, which is responsible for the production of Aβ peptides. By inhibiting γ-secretase, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can reduce the production of Aβ peptides and prevent the formation of plaques in the brain.
In addition to AD research, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been used in other areas of scientific research, such as cancer research and stem cell research. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development and progression of cancer. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been used to promote the differentiation of stem cells into specific cell types.
特性
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-12-7-8-14(13(18)10-12)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,19,20,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVCKAHFQWARQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)

![1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137221.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)

![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6137238.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)